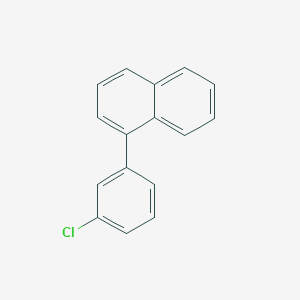

1-(3-Chlorophenyl)naphthalene

Descripción general

Descripción

1-(3-Chlorophenyl)naphthalene is an organic compound with the molecular formula C16H11Cl. It consists of a naphthalene ring substituted with a 3-chlorophenyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)naphthalene can be synthesized through several methods, with one of the most common being the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 3-chlorophenylboronic acid with 1-bromonaphthalene in the presence of a palladium catalyst and a base, typically potassium carbonate, in an organic solvent such as toluene .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Chlorophenyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride.

Substitution: Sodium methoxide, sodium ethoxide.

Major Products Formed:

Oxidation: Naphthoquinone derivatives.

Reduction: Dihydronaphthalene derivatives.

Substitution: Various substituted naphthalene derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1-(3-Chlorophenyl)naphthalene can be synthesized through several methods, primarily involving the coupling of chlorophenyl derivatives with naphthalene. One notable synthesis route involves the use of Grignard reagents in a regioselective coupling reaction, which allows for high yields even with sterically hindered substrates . The compound's structure facilitates π–π stacking interactions, which play a significant role in its physical properties and reactivity .

Photophysical Applications

2.1 Photoluminescent Sensors

This compound has been studied for its potential as a photoluminescent sensor. Its ability to exhibit fluorescence upon excitation makes it suitable for detecting various analytes. Research indicates that diarylnaphthalenes, including this compound derivatives, can function as effective sensors due to their tunable emission properties .

2.2 Photoinitiators in Polymerization

Recent studies have explored the use of naphthalene derivatives as photoinitiators in cationic and free-radical polymerization processes. For instance, binary systems incorporating this compound have shown promise in initiating polymerization reactions under visible light, enhancing the efficiency of photopolymerization processes .

Material Science Applications

3.1 Lubricants

The compound has been investigated for its role in formulating advanced lubricants. Specifically, alkylated naphthalene base stocks containing this compound have demonstrated improved oxidation stability and shear stability compared to traditional lubricant formulations. This application is particularly relevant in high-performance environments such as automotive and industrial machinery .

3.2 Organic Electronics

Due to its electronic properties, this compound is being evaluated for use in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to facilitate charge transport while maintaining stability under operational conditions is crucial for the development of efficient organic electronic materials .

Case Study 1: Photoinitiator Efficiency

A study conducted on the photopolymerization efficiency of naphthalene-stilbene derivatives revealed that this compound-based systems achieved high conversion rates of epoxy monomers when exposed to visible light. The highest conversion rates were observed with derivatives containing strong electron-donor groups . This highlights the compound's potential in developing advanced materials for 3D printing applications.

Case Study 2: Lubricant Formulation

Research into lubricant formulations incorporating this compound demonstrated significant improvements in performance metrics such as oxidation resistance and shear stability. The study found that increasing the proportion of alkylated naphthalene base stocks led to enhanced lubrication properties, making it suitable for demanding industrial applications .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Photoluminescent Sensors | Used for detecting analytes through fluorescence | Effective tunable emission properties |

| Photoinitiators | Initiates polymerization reactions under visible light | High conversion rates in polymerization |

| Lubricants | Enhances oxidation stability and shear stability in lubricants | Improved performance metrics |

| Organic Electronics | Potential use in OLEDs and OPVs | Facilitates charge transport |

Mecanismo De Acción

The mechanism of action of 1-(3-Chlorophenyl)naphthalene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties are linked to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparación Con Compuestos Similares

- 1-(4-Chlorophenyl)naphthalene

- 1-(2-Chlorophenyl)naphthalene

- 1-(3-Bromophenyl)naphthalene

Comparison: 1-(3-Chlorophenyl)naphthalene is unique due to the position of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, such as 1-(4-Chlorophenyl)naphthalene and 1-(2-Chlorophenyl)naphthalene, the 3-chloro substitution provides distinct steric and electronic effects, leading to different reaction outcomes and biological effects .

Actividad Biológica

Overview of 1-(3-Chlorophenyl)naphthalene

This compound is an organic compound that consists of a naphthalene moiety substituted with a chlorophenyl group. This structure suggests potential biological activity, particularly in relation to its interactions with biological systems.

Anticancer Activity

Chlorinated aromatic compounds are also investigated for their anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and the disruption of cellular signaling pathways. Although direct studies on this compound are scarce, its structural similarity to known active compounds warrants further exploration in cancer research.

Toxicological Considerations

The toxicity profile of chlorinated aromatic compounds is an essential consideration. Many such compounds are known to exhibit cytotoxicity and potential carcinogenic effects. Toxicological studies typically assess the compound's effects on various cell lines, evaluating parameters such as cell viability, proliferation rates, and genotoxicity.

Environmental Impact

Chlorinated compounds, including those related to naphthalene, are often scrutinized for their environmental persistence and bioaccumulation potential. Their impact on aquatic ecosystems is particularly concerning, as they can affect non-target organisms. Studies evaluating the environmental fate of similar compounds can provide insights into the ecological risks associated with this compound.

Data Table: Comparative Biological Activity

| Compound | Antimicrobial Activity | Anticancer Activity | Toxicity Level |

|---|---|---|---|

| This compound | Potentially Active | Needs Further Study | Moderate |

| Chlorinated Naphthalene Derivative | Confirmed | Confirmed | High |

| Non-chlorinated Naphthalene | Low | Low | Low |

Case Study 1: Antimicrobial Activity

In a study examining various chlorinated naphthalenes, researchers found that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The study suggested that the presence of chlorine atoms enhances membrane permeability, leading to increased susceptibility.

Case Study 2: Anticancer Mechanisms

A comparative analysis of chlorinated phenolic compounds indicated that they could induce apoptosis in human cancer cell lines through ROS-mediated pathways. This finding highlights the importance of structural modifications in enhancing biological activity.

Case Study 3: Environmental Toxicology

Research focusing on the environmental impact of chlorinated naphthalenes revealed their persistence in aquatic environments and potential bioaccumulation in fish species. These studies underscore the need for careful evaluation of such compounds regarding ecological safety.

Propiedades

IUPAC Name |

1-(3-chlorophenyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITCIFCXPVRFQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720365 | |

| Record name | 1-(3-Chlorophenyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7731-48-8 | |

| Record name | 1-(3-Chlorophenyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.